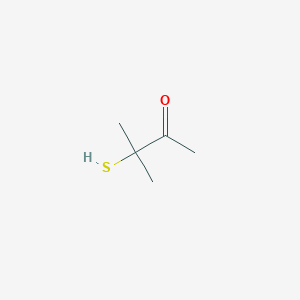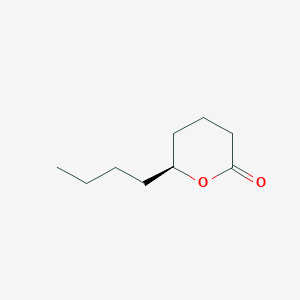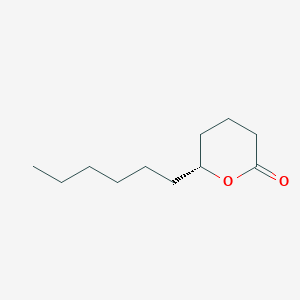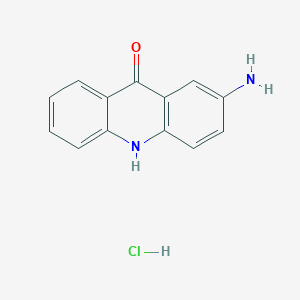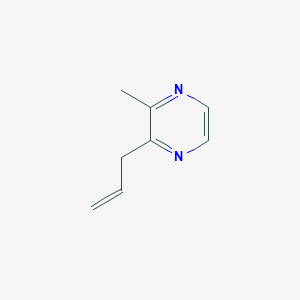
骨钙素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Osteocalcin is a major non-collagenous protein found in bone, synthesized by osteoblasts, odontoblasts, and hypertrophic chondrocytes. It consists of 49 amino acids in humans and plays a crucial role in bone mineralization and strength. Osteocalcin exists in two forms: carboxylated osteocalcin, which promotes bone mineralization, and undercarboxylated osteocalcin, which has endocrine functions affecting various organs and tissues .
科学研究应用
Osteocalcin has diverse applications in scientific research:
Bone Health: Used as a biomarker for bone formation and turnover in clinical settings.
Endocrinology: Investigated for its role in regulating glucose metabolism, insulin secretion, and male fertility.
Metabolic Disorders: Studied for its potential in managing diabetes mellitus and obesity.
Neuroscience: Explored for its effects on brain development and cognitive functions.
作用机制
Target of Action
Osteocalcin (OC) primarily targets various organs and tissues. It is secreted solely by osteoblasts, the bone-forming cells, but its effects extend beyond bone health. Notably, OC has been implicated in regulating energy metabolism, male fertility, brain development, and more .
Mode of Action
The mature OC peptide undergoes post-translational modifications, including γ-carboxylation at three residues Carboxylated OC (cOC) has a greater affinity for bone and hydroxyapatite, promoting bone mineralization. The acidic environment in osteoclast resorption compartments decarboxylates OC, releasing ucOC into circulation .
Biochemical Pathways
- Insulin Regulation : ucOC stimulates insulin production via the GPRC6A receptor in the pancreas, enhancing glucose homeostasis .
- Bone Remodeling : OCN inhibits osteoclast differentiation, favoring bone resorption .
- Brain Development and Cognition : Emerging evidence suggests a role in brain health .
- Male Fertility : ucOC binds to GPRC6A receptors in Leydig cells, promoting testosterone biosynthesis .
Result of Action
- Insulin Sensitivity : OCN-deficient mice exhibit insulin resistance, glucose intolerance, and abnormal fat deposition. OCN administration improves insulin sensitivity and reduces fat mass .
Action Environment
生化分析
Biochemical Properties
Osteocalcin is involved in various biochemical reactions, primarily related to bone metabolism. It interacts with several enzymes, proteins, and other biomolecules. For instance, osteocalcin binds to hydroxyapatite in the bone matrix, which is essential for bone mineralization. It also interacts with vitamin K-dependent carboxylase, which is necessary for the γ-carboxylation of osteocalcin, allowing it to bind calcium ions effectively . Additionally, osteocalcin has been shown to interact with the G-protein coupled receptor Gpr158, which may play a role in its signaling functions .
Cellular Effects
Osteocalcin influences various types of cells and cellular processes. In osteoblasts, it promotes bone formation by enhancing the deposition of calcium and phosphate. Osteocalcin also affects adipocytes by increasing insulin sensitivity and promoting energy expenditure. In pancreatic β-cells, osteocalcin stimulates insulin secretion, thereby playing a role in glucose metabolism . Furthermore, osteocalcin has been implicated in the regulation of male fertility by influencing testosterone production in Leydig cells .
Molecular Mechanism
At the molecular level, osteocalcin exerts its effects through several mechanisms. It binds to hydroxyapatite in the bone matrix, facilitating mineralization. The γ-carboxylation of osteocalcin, mediated by vitamin K-dependent carboxylase, is crucial for its calcium-binding ability. Osteocalcin also interacts with the G-protein coupled receptor Gpr158, which may mediate its effects on glucose metabolism and energy expenditure . Additionally, osteocalcin influences gene expression by modulating the activity of transcription factors involved in bone formation and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of osteocalcin can change over time. Osteocalcin is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that osteocalcin levels can fluctuate with changes in bone turnover rates, reflecting its role as a dynamic marker of bone metabolism . In vitro studies have demonstrated that osteocalcin can enhance osteoblast differentiation and mineralization over extended periods .
Dosage Effects in Animal Models
The effects of osteocalcin vary with different dosages in animal models. Low doses of osteocalcin have been shown to enhance bone formation and improve glucose metabolism without adverse effects. High doses of osteocalcin can lead to hypercalcemia and other toxic effects, indicating a threshold for its beneficial actions . In rodent models, osteocalcin administration has been associated with increased bone mass and improved metabolic parameters, highlighting its potential therapeutic applications .
Metabolic Pathways
Osteocalcin is involved in several metabolic pathways, including bone mineralization and glucose metabolism. It interacts with enzymes such as vitamin K-dependent carboxylase, which is essential for its γ-carboxylation and calcium-binding ability. Osteocalcin also influences metabolic flux by enhancing insulin sensitivity and promoting energy expenditure in adipocytes . Additionally, osteocalcin has been shown to affect the levels of various metabolites involved in bone and glucose metabolism .
Transport and Distribution
Osteocalcin is transported and distributed within cells and tissues through various mechanisms. It is synthesized by osteoblasts and secreted into the bone matrix, where it binds to hydroxyapatite. Osteocalcin can also be released into the bloodstream, where it acts as a hormone influencing glucose metabolism and energy expenditure . Transporters and binding proteins, such as Gpr158, may facilitate the distribution and signaling functions of osteocalcin in different tissues .
Subcellular Localization
The subcellular localization of osteocalcin is primarily within the bone matrix, where it binds to hydroxyapatite and contributes to mineralization. Osteocalcin can also be found in the cytoplasm of osteoblasts, where it is synthesized and undergoes post-translational modifications such as γ-carboxylation . Targeting signals and binding interactions with specific proteins, such as Gpr158, may direct osteocalcin to different cellular compartments, influencing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: Osteocalcin is synthesized by osteoblasts through a process that involves the carboxylation of glutamic acid residues, a reaction dependent on vitamin K. This post-translational modification is crucial for its ability to bind calcium and integrate into the bone matrix .
Industrial Production Methods: Industrial production of osteocalcin typically involves recombinant DNA technology. Genes encoding osteocalcin are inserted into bacterial or mammalian cells, which then produce the protein. The protein is subsequently purified through various chromatographic techniques to ensure its bioactivity and purity .
化学反应分析
Types of Reactions: Osteocalcin undergoes several types of chemical reactions, including:
Carboxylation: This reaction is essential for its calcium-binding properties and is catalyzed by a vitamin K-dependent enzyme.
Decarboxylation: Occurs in acidic environments, such as osteoclast resorption lacunae, releasing undercarboxylated osteocalcin into the circulation.
Common Reagents and Conditions:
Carboxylation: Requires vitamin K and occurs in the endoplasmic reticulum of osteoblasts.
Decarboxylation: Triggered by acidic pH in bone resorption areas.
Major Products Formed:
Carboxylated Osteocalcin: Essential for bone mineralization.
Undercarboxylated Osteocalcin: Functions as an endocrine hormone.
相似化合物的比较
Osteocalcin is unique compared to other bone-derived proteins due to its dual role in bone mineralization and endocrine functions. Similar compounds include:
Bone Sialoprotein: Primarily involved in bone mineralization but lacks endocrine functions.
Osteopontin: Involved in bone remodeling and immune responses but does not regulate glucose metabolism or testosterone synthesis.
Osteocalcin’s ability to function both as a structural protein in bone and as a hormone regulating various physiological processes makes it a unique and valuable compound in both research and clinical applications.
属性
CAS 编号 |
136461-80-8 |
|---|---|
分子式 |
C269H381N67O82S2 |
分子量 |
5929.43 |
产品来源 |
United States |
Q1: How does osteocalcin interact with its target cells and what are the downstream effects?
A1: Osteocalcin interacts with target cells like adipocytes and pancreatic β cells. In adipocytes, both carboxylated and uncarboxylated osteocalcin increase glucose transport, glucose oxidation, and adiponectin secretion while suppressing proinflammatory cytokine secretion []. In pancreatic β cells, osteocalcin primarily affects the expression of insulin genes and β cell proliferation []. Interestingly, different concentrations of osteocalcin seem to be required for its effects on β cells and adipocytes, with picomolar concentrations sufficient for β cells and nanomolar concentrations needed for adipocytes [].
Q2: What is the molecular formula and weight of osteocalcin?
A2: While the provided research papers do not explicitly state the molecular formula and weight of osteocalcin, they do mention that it is a relatively small protein containing three vitamin K-dependent γ-carboxyglutamic acid (Gla) residues [, ]. The exact molecular weight can vary slightly between species due to minor differences in amino acid sequences [].
Q3: The research papers primarily focus on osteocalcin's biological role. Is there any information available about its material compatibility and stability for potential applications outside a biological context?
A3: The provided research papers primarily investigate the biological roles of osteocalcin and do not provide information on its material compatibility or stability in non-biological settings. Further research is needed to explore those aspects.
Q4: Does osteocalcin exhibit any catalytic properties?
A5: The research papers primarily focus on osteocalcin’s role as a hormone-like molecule rather than an enzyme. There is no mention of osteocalcin possessing catalytic properties. Its primary functions seem to revolve around regulating glucose metabolism and bone formation through interactions with specific receptors [, ].
Q5: How does the carboxylation status of osteocalcin influence its activity?
A7: Carboxylation of osteocalcin's glutamic acid residues is crucial for its binding to hydroxyapatite, the mineral component of bone []. While both carboxylated and uncarboxylated forms influence glucose metabolism, they seem to have distinct roles. Uncarboxylated osteocalcin appears more potent in stimulating insulin secretion and sensitivity, whereas carboxylated osteocalcin might be more relevant for bone mineralization [, , ].
Q6: What is the current understanding of osteocalcin's pharmacokinetic properties?
A6: The provided research papers do not delve deeply into the specific pharmacokinetic parameters of osteocalcin, such as absorption, distribution, metabolism, and excretion (ADME). Future studies are needed to fully elucidate its pharmacokinetic profile, which will be crucial for potential therapeutic applications.
Q7: What are the key findings from in vitro and in vivo studies regarding the role of osteocalcin in glucose metabolism and bone health?
A10: In vitro studies have demonstrated that osteocalcin, in both its carboxylated and uncarboxylated forms, can directly stimulate glucose uptake in adipocytes and muscle cells []. In vivo studies using mouse models have shown that osteocalcin can improve glucose tolerance and insulin sensitivity. Notably, long-term treatment of wild-type mice with osteocalcin was able to mitigate the adverse metabolic effects of a high-fat diet []. These findings highlight osteocalcin's potential as a therapeutic target for metabolic diseases.
Q8: Can serum osteocalcin levels serve as a biomarker for bone health and metabolic conditions?
A12: Yes, serum osteocalcin is widely used as a marker of bone formation [, ]. Lower serum osteocalcin levels have been associated with metabolic syndrome and its severity in several studies [, ]. Additionally, the percentage of uncarboxylated osteocalcin in circulation is used as a biomarker of vitamin K status in humans [].
Q9: What are the common methods for measuring osteocalcin levels?
A13: ELISA (enzyme-linked immunosorbent assay) is a widely used method for quantifying osteocalcin levels in serum and saliva [, ]. Other methods mentioned include radioimmunoassay [] and electrochemiluminescence immunoassay [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


